molecular formula C12H14O3 B1597659 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one CAS No. 50544-72-4

7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one

Cat. No. B1597659
CAS RN: 50544-72-4
M. Wt: 206.24 g/mol
InChI Key: OGVKPSHYVRAUCB-UHFFFAOYSA-N
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Description

“7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one” is a chemical compound with the molecular formula C12H14O3 . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of “7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one” is characterized by a chromen-4-one core, which is a bicyclic system containing a benzene ring fused to a pyran ring. The molecule also contains three methyl groups and a hydroxy group .


Physical And Chemical Properties Analysis

The molecular weight of “7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one” is 206.244 .

Scientific Research Applications

Synthesis and Biological Activities

7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one and its derivatives have been synthesized and studied for their biological activities. These compounds, including 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, have demonstrated antimicrobial and antioxidant activities. Their synthesis has been detailed through various chemical reactions, highlighting their potential in medicinal chemistry (Hatzade et al., 2008).

Development of Pharmaceutical Compounds

In pharmaceutical research, 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one has been used as a precursor for the development of new compounds. For instance, its involvement in the synthesis of complex structures like 3-phenyl-10-(2,3,4-trimethoxyphenyl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione demonstrates its utility in creating novel chemical entities. This process highlights the use of readily available reagents and atom economy, underlining its importance in drug synthesis and discovery (Lichitsky et al., 2022).

Crystal Structure Analysis

The crystal structure of related compounds has been extensively studied, offering insights into their chemical properties and potential applications. For example, the analysis of 4-Hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one provides valuable information on the molecular arrangement and bonding, which is crucial for understanding their biological activity and potential pharmaceutical applications (Manolov et al., 2008).

Exploration in Organic Chemistry

The research in organic chemistry has led to the efficient synthesis of hydroxylated 2,3-diaryl-9H-xanthen-9-ones, starting from compounds like 3-bromo-2-methyl-4H-chromen-4-one. These syntheses demonstrate the compound's versatility in creating various structurally diverse and potentially biologically active molecules (Santos et al., 2009).

Cytotoxicity Studies

In cytotoxicity studies, derivatives of 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one have been isolated from sources like deep-sea fungus Aspergillus sydowi. The isolated compounds have been evaluated for their cytotoxic properties, contributing to the understanding of their potential in cancer research and treatment (Tian et al., 2007).

Application in Material Science

In material science, these compounds' crystal structures and interactions have been analyzed, providing insights into their potential applications in designing new materials with specific properties. For example, studies on the structure of 5,7-Dihydroxy-3,6,8-trimethoxyflavone contribute to understanding how these compounds can be used in various industrial applications (Xiong et al., 2009).

Safety And Hazards

According to the safety data sheet, this compound does not meet the classification criteria for physical, health, or environmental hazards based on available data . In case of eye contact, rinse immediately with plenty of water and seek medical attention. If ingested or inhaled, seek medical attention immediately .

properties

IUPAC Name

7-hydroxy-2,2,8-trimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-7-9(13)5-4-8-10(14)6-12(2,3)15-11(7)8/h4-5,13H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVKPSHYVRAUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(CC2=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369485
Record name 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one

CAS RN

50544-72-4
Record name 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Sanchez-Esgua, J Reyes-Alvarez… - Pharmaceutical Patent …, 2023 - Future Science
Aim: pharmaceutical patenting activity in developing countries, including Mexico, is unknown. Objective: determine the activity of pharmaceutical patents by Mexican universities. Method…
Number of citations: 3 www.future-science.com
AM ALMEIDA - pbc.uem.br
OBJETIVOS-Neste trabalho revisamos e fornecemos um background sobre as enzimas da via do chiquimato, bem como de inibidores já descritos para microrganismos e/ou plantas. …
Number of citations: 0 www.pbc.uem.br

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